molecular formula C11H10ClF3N4O2 B5625031 2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(5-methyl-3-isoxazolyl)acetamide

2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(5-methyl-3-isoxazolyl)acetamide

Cat. No. B5625031
M. Wt: 322.67 g/mol
InChI Key: GCVYQTMNIRPFQB-UHFFFAOYSA-N
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Description

Pyrazole and isoxazole derivatives are compounds of significant interest in various fields of chemistry and pharmacology due to their diverse biological activities and potential applications in drug development. Although the specific compound is not directly addressed in available literature, compounds with similar structures have been synthesized and studied, shedding light on potential synthesis routes, molecular structure, and chemical properties.

Synthesis Analysis

The synthesis of pyrazole and isoxazole derivatives often involves cyclization reactions, where precursor molecules undergo condensation to form the heterocyclic core. For example, Sunder and Maleraju (2013) synthesized derivatives by reacting pyrazole with substitutions at positions 1 and 3 with various substituted acetamides, indicating a potential route that could be adapted for the target compound (Sunder & Maleraju, 2013).

Molecular Structure Analysis

The molecular structure of pyrazole and isoxazole derivatives is characterized by X-ray crystallography, revealing details about the arrangement of atoms, bond lengths, and angles. Boechat et al. (2011) provided structural analysis of similar compounds, highlighting the importance of hydrogen bonding and molecular conformation in determining the stability and reactivity of these molecules (Boechat et al., 2011).

Chemical Reactions and Properties

Pyrazole and isoxazole compounds participate in various chemical reactions, including substitutions and additions, influenced by the presence of functional groups. The reactivity can be tailored by modifying these groups, as demonstrated in studies on derivatives with potential anti-inflammatory and antioxidant activities (Chkirate et al., 2019).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many trifluoromethyl-containing compounds are used in the pharmaceutical industry, where they can have various mechanisms of action .

properties

IUPAC Name

2-[4-chloro-5-methyl-3-(trifluoromethyl)pyrazol-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClF3N4O2/c1-5-3-7(18-21-5)16-8(20)4-19-6(2)9(12)10(17-19)11(13,14)15/h3H,4H2,1-2H3,(H,16,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCVYQTMNIRPFQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CN2C(=C(C(=N2)C(F)(F)F)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClF3N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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